molecular formula C10H6ClFN2O B12944678 5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B12944678
M. Wt: 224.62 g/mol
InChI Key: HDMHBGYTJHJBJE-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one is an organic compound with a molecular formula of C10H6ClFN2O This compound is characterized by the presence of a pyrazinone ring substituted with a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one typically involves the reaction of 4-chloro-2-fluoroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorophenyl)pyridin-3-ylmethanol
  • 5-Bromo-3-fluoro-2-nitropyridine
  • 2-Chloro-3-nitroaniline

Uniqueness

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Biological Activity

5-(4-Chloro-2-fluorophenyl)pyrazin-2(1H)-one is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound this compound features a pyrazine ring substituted with a 4-chloro-2-fluorophenyl group. This specific substitution pattern is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrazinyl derivatives, including this compound. Notably, compounds derived from this scaffold have shown promising results against various cancer cell lines.

  • Case Study: A study reported that several pyrazinyl–aryl urea derivatives exhibited significant antiproliferative effects against the human bladder cancer T24 cell line. Among these, compound 5-23 (a close analogue) demonstrated an IC50 value of 4.58 ± 0.24 μM, indicating potent inhibitory activity while exhibiting low cytotoxicity towards normal human cells (IC50 > 30 μM) .
CompoundCancer Cell LineIC50 (μM)Selectivity Index
5-23T244.58 ± 0.24>6

This study highlights the dual mechanism of action where lower concentrations induce apoptosis, while higher concentrations lead to necroptosis through the activation of specific signaling pathways.

Antimicrobial Activity

The antimicrobial properties of compounds related to this compound have also been explored. In vitro studies have shown that certain derivatives exhibit significant activity against various bacterial strains.

  • Case Study: A recent evaluation of pyrazole derivatives indicated that some compounds displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the structure can enhance antimicrobial efficacy .
CompoundPathogenMIC (μg/mL)
Derivative 7bStaphylococcus aureus0.22
Derivative 7bEscherichia coli0.25

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Induction of Apoptosis and Necroptosis: The compound's ability to trigger apoptosis involves the activation of caspases and modulation of mitochondrial membrane potential, leading to programmed cell death .
  • Inhibition of Key Enzymes: Some derivatives have shown potential in inhibiting enzymes such as COX-2, which is associated with inflammatory responses and cancer progression .
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been linked to the anticancer effects observed, suggesting oxidative stress plays a role in its mechanism .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazinyl compounds. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring significantly enhances biological activity by improving binding affinity to target proteins.

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

5-(4-chloro-2-fluorophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H6ClFN2O/c11-6-1-2-7(8(12)3-6)9-4-14-10(15)5-13-9/h1-5H,(H,14,15)

InChI Key

HDMHBGYTJHJBJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=CNC(=O)C=N2

Origin of Product

United States

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